1-(Oxolan-3-yl)cyclohexane-1-carbaldehyde
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Overview
Description
1-(Oxolan-3-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2 It is characterized by a cyclohexane ring substituted with an oxolan (tetrahydrofuran) group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolan-3-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with tetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxolan ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: 1-(Oxolan-3-yl)cyclohexane-1-carboxylic acid.
Reduction: 1-(Oxolan-3-yl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Oxolan-3-yl)cyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolan ring may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde: Similar structure but with a cyclobutane ring instead of cyclohexane.
Cyclohexanecarboxaldehyde: Lacks the oxolan ring, making it less complex.
Uniqueness: 1-(Oxolan-3-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both the oxolan ring and the cyclohexane ring, which confer distinct chemical and physical properties. This dual-ring structure enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(oxolan-3-yl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-11(5-2-1-3-6-11)10-4-7-13-8-10/h9-10H,1-8H2 |
InChI Key |
LKDQQUOBRRYVTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C=O)C2CCOC2 |
Origin of Product |
United States |
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